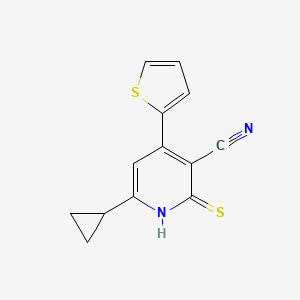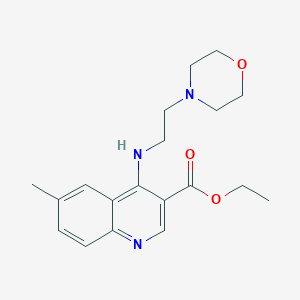
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide, also known as Furan-2-yl-3-(4-cyanophenyl)acrylamide, is a chemical compound that is used in scientific research. It is a member of the acrylamide family of compounds, which are known for their ability to interact with proteins and other biomolecules.
作用机制
The mechanism of action of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with the active site of PTPs. It binds to the catalytic cysteine residue of the enzyme, leading to the inhibition of its activity. This results in the modulation of cell signaling pathways, which can have downstream effects on cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide are largely dependent on its interaction with PTPs. By inhibiting PTP activity, it can potentially modulate cell signaling pathways and affect cellular processes such as proliferation and differentiation. Additionally, (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PTP activity.
实验室实验的优点和局限性
One advantage of using (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in lab experiments is its ability to selectively inhibit PTP activity. This can be useful in studying the role of PTPs in cellular processes and in developing potential therapeutic agents for diseases such as cancer and autoimmune disorders. However, one limitation of using (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide is its potential toxicity. It is important to use proper safety precautions when handling this compound in the lab.
未来方向
There are several future directions for the use of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in scientific research. One potential direction is the development of more selective PTP inhibitors based on the structure of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide. Additionally, (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide could be used in combination with other therapeutic agents to enhance their efficacy. Finally, further research is needed to better understand the potential toxicity of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide and to develop safer methods for handling and using this compound in the lab.
Conclusion:
In conclusion, (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide is a chemical compound that has been used in scientific research to study its interaction with proteins and other biomolecules. It has been shown to selectively inhibit PTP activity, which can have downstream effects on cellular processes such as proliferation and differentiation. While there are limitations to its use in the lab, there are several future directions for the development and application of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in scientific research.
合成方法
The synthesis of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide involves the reaction of 4-cyanobenzaldehyde with furan-2-carboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified through recrystallization to obtain pure (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide.
科学研究应用
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide has been used in scientific research to study its interaction with proteins and other biomolecules. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in cell signaling pathways. By inhibiting PTP activity, (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide can potentially be used as a therapeutic agent for diseases such as cancer and autoimmune disorders.
属性
IUPAC Name |
(E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-10-11-3-5-12(6-4-11)16-14(17)8-7-13-2-1-9-18-13/h1-9H,(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHGKHDVAFLEP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
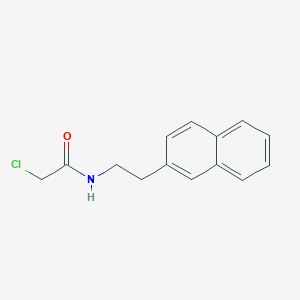
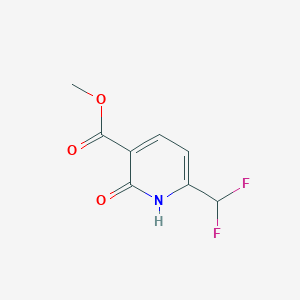
![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)
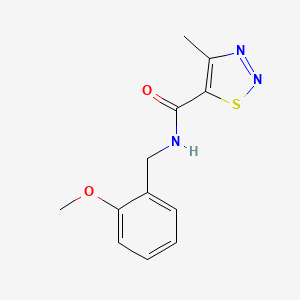
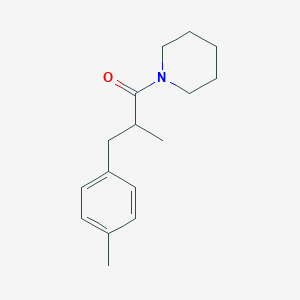
![2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
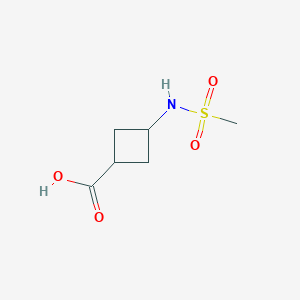
![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)
